Methyl 5-amino-1-methyl-1h-imidazole-4-carboxylate

Description

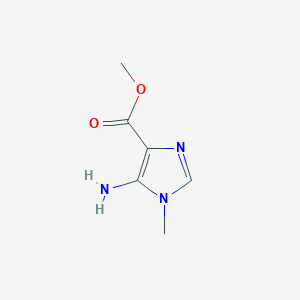

Methyl 5-amino-1-methyl-1H-imidazole-4-carboxylate (CAS: 54147-04-5) is a substituted imidazole derivative with the molecular formula C₇H₁₁N₃O₂ and a molecular weight of 169.18 g/mol . This compound features a methyl ester group at position 4, an amino group at position 5, and a methyl substituent on the imidazole ring’s nitrogen at position 1. Its structure is pivotal in medicinal chemistry, particularly as a precursor for synthesizing bioactive molecules, including kinase inhibitors and antimicrobial agents .

Properties

IUPAC Name |

methyl 5-amino-1-methylimidazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-9-3-8-4(5(9)7)6(10)11-2/h3H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAUHFXBKNAOBDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Acetoacetic Ester Derivatives

The most industrially viable method derives from adaptations of the process described in the Korean patent KR880001316B1, which outlines the synthesis of 5-methyl-4-imidazole carboxylic acid esters. While the original protocol uses ethyl acetoacetate, substitution with methyl acetoacetate enables direct access to the methyl ester variant.

Cyanoacetate Cyclization and Reduction

This method, adapted from Cook et al. (1948), employs methyl 2-amino-2-cyanoacetate oxalate as the starting material. The route is advantageous for its ability to concurrently introduce the amino and ester groups during cyclization.

Synthetic Pathway

- Cyclization : Treatment of methyl 2-amino-2-cyanoacetate oxalate with diethyl ether and aqueous Na₂CO₃ induces cyclization, forming the imidazole ring. The cyano group at position 5 is retained.

- Reduction : Catalytic hydrogenation using Raney nickel in ethanol reduces the cyano group to an amino group, yielding the target compound.

Yield and Scalability

Post-Synthesis Alkylation of 1H-Imidazole Precursors

A modular approach involves synthesizing methyl 5-amino-1H-imidazole-4-carboxylate followed by N-methylation at the 1-position. This two-step process leverages the nucleophilicity of the imidazole’s pyrrole-like nitrogen.

Alkylation Protocol

- Precursor Synthesis : Methyl 5-amino-1H-imidazole-4-carboxylate is prepared via cyclization of methyl glycocyamidine derivatives, as detailed in PubChem CID 6431963.

- N-Methylation : Treatment with methyl iodide in the presence of K₂CO₃ in DMF at 60°C for 12 hours selectively alkylates the 1-nitrogen.

Regioselectivity and Purification

- Base Choice : K₂CO₃ minimizes O-alkylation by deprotonating the nitrogen preferentially.

- Yield : N-Alkylation typically achieves 65–75% yields in analogous imidazole systems.

- Purification : Column chromatography on silica gel (hexane/ethyl acetate, 4:1) removes unreacted starting material and di-alkylated byproducts.

Comparative Analysis of Synthetic Routes

Advantages and Limitations :

- Cyclocondensation : High scalability but requires hazardous nitrous acid.

- Cyanoacetate : Atom-efficient but involves explosive intermediates.

- Alkylation : Flexible but adds synthetic steps.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-1-methyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

Medicinal Chemistry

Methyl 5-amino-1-methyl-1H-imidazole-4-carboxylate has been studied for its potential as a pharmaceutical intermediate and therapeutic agent.

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies using the disk diffusion method demonstrated effectiveness against pathogens like Staphylococcus aureus and Escherichia coli.

- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory responses. Studies have indicated its ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages, suggesting potential applications in treating inflammatory diseases.

- Cytotoxicity Studies : Cytotoxicity assays revealed that the compound effectively reduced cell viability in cancer cell lines (e.g., MCF-7 breast cancer cells) while maintaining a favorable therapeutic index compared to traditional chemotherapeutics.

Biological Research

The compound's interactions with biological targets make it a valuable tool in biochemical assays and enzyme mechanism studies.

- Enzyme Inhibition : this compound can act as an inhibitor by binding to active sites of enzymes, providing insights into metabolic pathways and potential therapeutic targets.

- Ligand Studies : It serves as a ligand in various biochemical assays, enabling researchers to explore its binding affinities with different metal ions and biomolecules.

Case Study on Cancer Treatment

A study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results demonstrated a dose-dependent reduction in cell proliferation and induction of apoptosis, highlighting its potential as an anticancer agent.

Case Study on Inflammatory Diseases

In a model of rheumatoid arthritis, administration of this compound significantly reduced joint swelling and inflammation markers. This suggests its utility in treating autoimmune conditions, comparable to established anti-inflammatory drugs like ibuprofen.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Methodology | Results |

|---|---|---|

| Antimicrobial | Disk diffusion method | Effective against multiple bacterial strains |

| Anti-inflammatory | ELISA for cytokine levels | Reduced IL-6 and TNF-α levels |

| Cytotoxicity | MTT assay | Dose-dependent reduction in cancer cells |

| In vivo efficacy | Carrageenan-induced edema model | Comparable to ibuprofen |

Notable Comparisons:

| Compound Name | Structural Differences | Potential Applications |

|---|---|---|

| Methyl 5-amino-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate | Contains fluorine atom | Altered chemical properties |

| Methyl 5-azido-1-methyl-1H-imidazole-4-carboxylate | Presence of azido group | Increased reactivity in chemical reactions |

Mechanism of Action

The mechanism of action of Methyl 5-amino-1-methyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. Additionally, the compound can interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural and functional attributes can be contextualized by comparing it to related imidazole derivatives. Below is a detailed analysis of key analogs, emphasizing substituent variations, physicochemical properties, and applications.

Positional Isomers and Ester Variants

Table 1: Structural and Functional Comparisons

Key Observations :

- Positional Isomerism: Shifting the amino and ester groups (e.g., 4-COOMe vs. For instance, Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate (CAS: 61982-18-1) has reversed substituents, reducing its similarity to the target compound (score: 0.84) .

- Ester Group Impact : Ethyl esters (e.g., CAS: 68462-61-3) exhibit higher lipophilicity compared to methyl esters, influencing pharmacokinetic properties .

- Benzyl Substitution : Introducing a benzyl group (CAS: 68462-61-3) enhances steric bulk and aromatic interactions, increasing similarity scores (0.90) due to conserved core functionality .

Functional Group Modifications

Table 2: Derivatives with Alternative Functional Groups

Key Observations :

- Carboxylic Acid Derivatives : The absence of an ester group (e.g., CAS: 858512-11-5) increases polarity, making these compounds suitable for coordination chemistry .

- Fluorinated Analogs : Fluorine substitution (CAS: 1427501-40-3) improves electronegativity and resistance to oxidative metabolism, critical for drug design .

- Aldehyde Functionalization : Aldehyde-containing derivatives (CAS: 68282-53-1) serve as electrophilic intermediates in condensation reactions .

Biological Activity

Methyl 5-amino-1-methyl-1H-imidazole-4-carboxylate (CAS No. 54147-03-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, and potential therapeutic applications, supported by relevant research findings.

- Molecular Formula : C₆H₉N₃O₂

- Molecular Weight : 155.16 g/mol

- Structure : The compound features an imidazole ring, which is crucial for its biological activity.

Synthesis

This compound can be synthesized through various methods, typically involving the methylation of imidazole derivatives. The synthesis often includes steps such as the introduction of amino and carboxyl groups, which are essential for its biological properties.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In a study evaluating various imidazole derivatives, this compound demonstrated significant activity against several bacterial strains, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory effects. In vitro studies showed that it could modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines. For instance, it was found to reduce levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in activated macrophages . The anti-inflammatory activity was further confirmed in vivo using carrageenan-induced edema models, where it exhibited comparable effects to established anti-inflammatory drugs like ibuprofen .

Cytotoxicity Studies

Cytotoxicity assays have been performed to assess the safety profile of this compound. These studies revealed that while the compound effectively reduced cell viability in cancer cell lines, it maintained a favorable therapeutic index when compared to traditional chemotherapeutics .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study on Cancer Treatment : A study investigated the effects of this compound on human breast cancer cells (MCF-7). Results showed a dose-dependent reduction in cell proliferation and induction of apoptosis, indicating its potential as an anticancer agent .

- Case Study on Inflammatory Diseases : In a model of rheumatoid arthritis, administration of this compound significantly reduced joint swelling and inflammation markers, suggesting its utility in treating autoimmune conditions .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Methodology | Results |

|---|---|---|

| Antimicrobial | Disk diffusion method | Effective against multiple bacterial strains |

| Anti-inflammatory | ELISA for cytokine levels | Reduced IL-6 and TNF-α levels |

| Cytotoxicity | MTT assay | Dose-dependent reduction in cancer cells |

| In vivo efficacy | Carrageenan-induced edema model | Comparable to ibuprofen |

Q & A

Q. What are the optimal synthetic routes for Methyl 5-amino-1-methyl-1H-imidazole-4-carboxylate, and how can reaction conditions be controlled to maximize yield?

Answer: The synthesis typically involves cyclization reactions under controlled pH and temperature. Key steps include:

- Base/Acid Catalysis : Use of mild bases (e.g., NaHCO₃) or acidic catalysts (e.g., HCl) to facilitate imidazole ring closure .

- Temperature Control : Reactions are often conducted at 50–80°C to avoid decomposition of thermally sensitive intermediates.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended for isolating the pure compound.

Example Protocol :

React 5-amino-1-methylimidazole-4-carboxylic acid with methanol in the presence of H₂SO₄ (catalytic) under reflux (12 hours).

Neutralize with NaHCO₃, extract with dichloromethane, and dry over MgSO₄.

Q. What analytical techniques are most reliable for characterizing this compound?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Look for signals at δ 2.8–3.2 ppm (N-methyl group) and δ 6.5–7.0 ppm (imidazole ring protons).

- ¹³C NMR : The carbonyl carbon (C=O) appears at ~165–170 ppm.

- HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA) for purity assessment (>95%) .

- Mass Spectrometry : ESI-MS in positive mode typically shows [M+H]⁺ at m/z 184.1.

Q. How should researchers handle and store this compound to ensure stability?

Answer:

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation.

- Handling : Use gloves and work in a fume hood. Avoid exposure to moisture or strong acids/bases, which may degrade the compound .

- Stability Tests : Monitor via TLC or HPLC every 3 months; discard if degradation exceeds 5% .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Answer:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K for high-resolution data.

- Structure Solution : Employ SHELXT for phase determination and SHELXL for refinement. Key parameters:

Q. How can conflicting spectral data (e.g., NMR vs. DFT calculations) be reconciled for this compound?

Answer:

- DFT Optimization : Perform geometry optimization (B3LYP/6-311+G(d,p)) and compare theoretical vs. experimental NMR shifts.

- Solvent Effects : Include PCM (Polarizable Continuum Model) for DMSO or CDCl₃ to improve agreement.

- Case Study : For 5-methyl-1-phenylpyrazole-4-carboxylic acid, DFT-predicted δ 7.2 ppm matched experimental δ 7.1 ppm .

Q. What strategies mitigate challenges in synthesizing regioselective derivatives of this compound?

Answer:

- Protecting Groups : Use Boc (tert-butoxycarbonyl) to shield the amino group during alkylation/acylation.

- Directed Metalation : Employ LDA (lithium diisopropylamide) at –78°C to functionalize the C5 position selectively .

- Example : Ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate was synthesized via Pd-catalyzed cross-coupling (yield: 58%) .

Q. How do hydrogen-bonding patterns influence the crystallization and solubility of this compound?

Answer:

Q. What in vitro/in vivo models are suitable for preliminary pharmacological studies of derivatives?

Answer:

- In Vitro : Test kinase inhibition (e.g., EGFR or JAK2) using fluorescence polarization assays (IC₅₀ values).

- In Vivo : Use zebrafish embryos for toxicity screening or murine xenograft models for antitumor activity .

- Caution : Derivatives with tetrazole moieties (e.g., olmesartan intermediates) may require metabolic stability assays .

Q. How can researchers address discrepancies in reported biological activity data for imidazole analogs?

Answer:

Q. What computational tools predict the compound’s reactivity in nucleophilic/electrophilic reactions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.